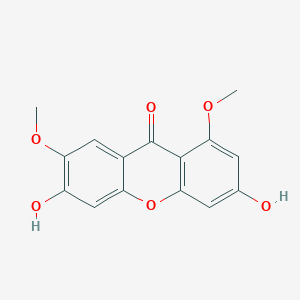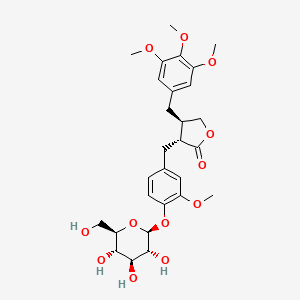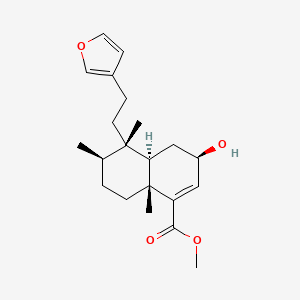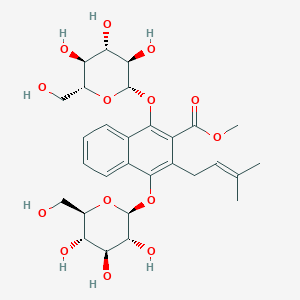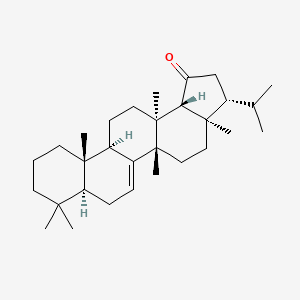
Fern-7-en-19-one
Vue d'ensemble
Description
Fern-7-en-19-one is a natural compound isolated from the herbs of Goldylocks Fern . It is a type of triterpenoid and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a triterpenoid compound that appears as a powder . It has a molecular formula of C30H48O and a molecular weight of 424.71 g/mol .Applications De Recherche Scientifique
Ferns produce a wide array of secondary metabolites with different bioactivities potentially useful in treating diseases. However, there is limited information on the specific phytochemicals present in ferns, including Fern-7-en-19-one, and their pharmacological applications (Cao et al., 2017).
Fern gametophytes have been used in various studies related to plant morphogenesis, including cytological, physiological, and biochemical aspects. This suggests a potential role in understanding fundamental processes in plant biology, which may include studies on compounds like this compound (Sugai, 1999).
The use of ferns like Ceratopteris richardii in educational and research contexts highlights their ease of culture and rapid growth, making them ideal for studies on growth regulation, development, and genetics. This can extend to the exploration of specific compounds such as this compound (Renzaglia & Warne, 1995).
Ferns have been studied for their environmental applications, such as in the treatment of domestic wastewater. The use of specific fern species can reduce harmful components in wastewater, suggesting a role for their phytochemicals in environmental management (Magfhira et al., 2021).
The evolutionary history and genetic diversity of ferns have been studied, providing insights into their adaptability and resilience. This research can inform the application of fern-derived compounds, including this compound, in various scientific fields (Rothfels et al., 2015).
Some ferns, including their phytochemicals, have been explored for their potential anticancer properties, though more research is needed to define their efficacy and mechanisms of action (Tomšík, 2014).
Orientations Futures
While specific future directions for Fern-7-en-19-one are not mentioned, it’s clear that ferns, in general, deserve more research efforts to understand the chemical basis of their numerous pharmacological properties . This could potentially include further investigation into compounds like this compound.
Propriétés
IUPAC Name |
(3R,3aR,5aS,7aS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)22-18-23(31)25-28(22,6)16-17-29(7)21-10-11-24-26(3,4)13-9-14-27(24,5)20(21)12-15-30(25,29)8/h10,19-20,22,24-25H,9,11-18H2,1-8H3/t20-,22+,24-,25+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDNAKJACTKPU-VGZKZLLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)C2C1(CCC3(C2(CCC4C3=CCC5C4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






